5-amino-N-(3-methoxyphenyl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-(3-methoxyphenyl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(3-methoxyphenyl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Oxazole Ring: This step involves the reaction of 4-(propan-2-yloxy)benzaldehyde with an appropriate amine and a carboxylic acid derivative under acidic conditions to form the oxazole ring.
Triazole Formation: The next step involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring.
Amidation: The final step involves the reaction of the triazole derivative with 3-methoxyaniline and a carboxylic acid derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups.
Reduction: Reduction reactions can occur at the oxazole and triazole rings.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (for electrophilic substitution) and nucleophiles like amines or thiols (for nucleophilic substitution) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.
Scientific Research Applications
5-amino-N-(3-methoxyphenyl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection/deprotection.
5’-aminoMMT: Another compound with similar functional groups and applications.
Uniqueness
What sets 5-amino-N-(3-methoxyphenyl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide apart is its combination of functional groups, which provides a unique reactivity profile and potential for diverse applications in various fields.
Properties
Molecular Formula |
C24H26N6O4 |
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Molecular Weight |
462.5 g/mol |
IUPAC Name |
5-amino-N-(3-methoxyphenyl)-1-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C24H26N6O4/c1-14(2)33-18-10-8-16(9-11-18)24-27-20(15(3)34-24)13-30-22(25)21(28-29-30)23(31)26-17-6-5-7-19(12-17)32-4/h5-12,14H,13,25H2,1-4H3,(H,26,31) |
InChI Key |
MTESLODXJSEHSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C(=C(N=N3)C(=O)NC4=CC(=CC=C4)OC)N |
Origin of Product |
United States |
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